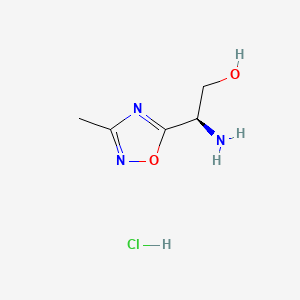
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amino and hydroxyl groups. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Amination and Hydroxylation: Introduction of the amino and hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the oxadiazole ring.
Substitution: Replacement of functional groups on the oxadiazole ring.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of oxadiazole derivatives on biological systems.
Medicine
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other oxadiazole derivatives such as:
- (2R)-2-amino-2-(1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride
- (2R)-2-amino-2-(3-methyl-1,3,4-oxadiazol-5-yl)ethan-1-olhydrochloride
Uniqueness
The uniqueness of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride lies in its specific substitution pattern on the oxadiazole ring, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Eigenschaften
Molekularformel |
C5H10ClN3O2 |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H/t4-;/m1./s1 |
InChI-Schlüssel |
PLNQWUIGPXYIKL-PGMHMLKASA-N |
Isomerische SMILES |
CC1=NOC(=N1)[C@@H](CO)N.Cl |
Kanonische SMILES |
CC1=NOC(=N1)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)

![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)

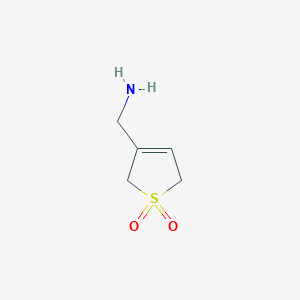

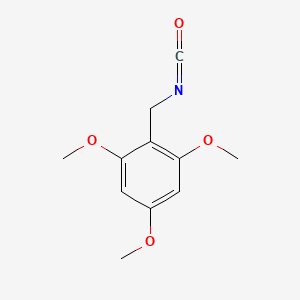


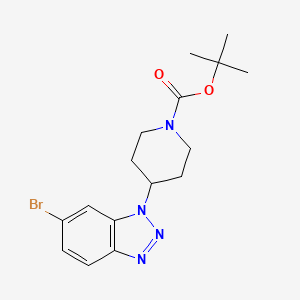
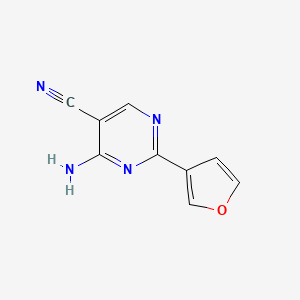
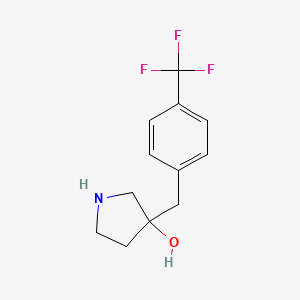
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)

